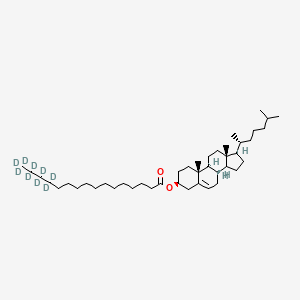

Cholesteryl Palmitate-d9

Description

Propriétés

Formule moléculaire |

C43H76O2 |

|---|---|

Poids moléculaire |

634.1 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2 |

Clé InChI |

BBJQPKLGPMQWBU-BDWKJWGVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Physical and chemical properties of Cholesteryl Palmitate-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Palmitate-d9 is the deuterium-labeled form of Cholesteryl Palmitate, a prominent cholesterol ester found in various biological systems. As a stable isotope-labeled internal standard, Cholesteryl Palmitate-d9 is an indispensable tool in the field of lipidomics and clinical research. Its primary application lies in the accurate quantification of its non-labeled, endogenous counterpart, Cholesteryl Palmitate, using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

This guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and technical data for Cholesteryl Palmitate-d9, intended to support professionals in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of Cholesteryl Palmitate-d9 are summarized below. Data for the non-deuterated form is also provided for comparison where available.

Table 1: General and Physical Properties

| Property | Cholesteryl Palmitate-d9 | Cholesteryl Palmitate (for comparison) |

| Appearance | A solution in chloroform (B151607); Colorless to light yellow liquid.[2][4] | White to off-white crystalline solid/powder.[5] |

| Melting Point | Data not available | 74-77 °C.[6][7] |

| Boiling Point | Data not available | ~604 °C (rough estimate).[7] |

| Purity | ≥99% deuterated forms (d1-d9).[1][4] | ≥95% to ≥98%.[8] |

Table 2: Chemical Identifiers and Molecular Data

| Property | Cholesteryl Palmitate-d9 | Cholesteryl Palmitate (for comparison) |

| Molecular Formula | C₄₃H₆₇D₉O₂.[1][4] | C₄₃H₇₆O₂.[8][9] |

| Molecular Weight | 634.1 g/mol .[1] | 625.1 g/mol .[8][9] |

| Formal Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl hexadecanoate-13,13,14,14,15,15,16,16,16-d9.[1] | (3β)-cholest-5-en-3-ol, 3-hexadecanoate.[8] |

| CAS Number | Not explicitly available | 601-34-3.[6][9] |

| InChI Key | BBJQPKLGPMQWBU-BDWKJWGVSA-N.[1] | BBJQPKLGPMQWBU-JADYGXMDSA-N.[5][10] |

Table 3: Solubility and Stability

| Property | Cholesteryl Palmitate-d9 |

| Solubility | Soluble in Chloroform (10 mg/ml).[1] The non-deuterated form is insoluble in water but soluble in organic solvents like chloroform and ethanol.[5] |

| Storage Temperature | -20°C.[1] |

| Stability | ≥ 2 years (as supplied).[1] |

| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C.[2] |

Applications in Research

Cholesteryl Palmitate-d9 is primarily used as an internal standard for the precise measurement of Cholesteryl Palmitate concentrations in biological samples.[1][3] The non-labeled compound is a significant cholesterol ester involved in lipid transport and metabolism and has been studied as a potential biomarker in various conditions, including chronic interstitial pneumonia and respiratory distress syndrome.[1][2]

The use of a stable isotope-labeled standard like the d9 variant is critical because it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling correction for sample loss during preparation and for variations in instrument response.[2][11]

Experimental Protocols

While specific protocols must be optimized for individual instruments and matrices, the following sections provide detailed methodologies for common applications.

Protocol 3.1: Quantification of Cholesteryl Palmitate by LC-MS/MS

This protocol outlines a general workflow for quantifying endogenous Cholesteryl Palmitate in a biological matrix (e.g., plasma, cell lysate) using Cholesteryl Palmitate-d9 as an internal standard.

1. Materials and Reagents:

- Biological sample (e.g., 50 µL of human plasma)

- Cholesteryl Palmitate-d9 internal standard (IS) stock solution (e.g., 1 mg/mL in chloroform)

- Lipid extraction solvent (e.g., Folch solution: Chloroform:Methanol, 2:1 v/v)

- LC-MS grade solvents (e.g., Acetonitrile, Isopropanol, Water, Formic Acid)

2. Sample Preparation:

- Thaw biological samples on ice.

- Prepare a working solution of the Cholesteryl Palmitate-d9 IS by diluting the stock solution in an appropriate solvent (e.g., isopropanol) to a known concentration (e.g., 10 µg/mL).

- In a clean glass tube, add 50 µL of the biological sample.

- Spike the sample by adding a precise volume (e.g., 10 µL) of the IS working solution.

- Add 1 mL of the lipid extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

- Centrifuge at 3000 x g for 10 minutes at 4°C to pellet cellular debris.

- Carefully transfer the supernatant (organic phase) to a new glass tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., Acetonitrile:Isopropanol, 1:1 v/v) for LC-MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Use a C18 reverse-phase column suitable for lipid analysis. A typical mobile phase system consists of two solvents:

- Solvent A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate.

- Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate.

- Run a gradient from ~30% B to 100% B over 15-20 minutes to elute the lipids.

- Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[12] For enhanced sensitivity and specificity, lithiated adducts can be used.[12]

- Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard. A common fragmentation for cholesteryl esters is the neutral loss of the cholestane (B1235564) moiety (NL 368.5).[12]

- Cholesteryl Palmitate: Monitor the transition for its [M+NH₄]⁺ or [M+Li]⁺ adduct.

- Cholesteryl Palmitate-d9 (IS): Monitor the corresponding mass-shifted transition.

4. Data Analysis:

- Integrate the peak areas for both the endogenous Cholesteryl Palmitate and the Cholesteryl Palmitate-d9 IS.

- Calculate the ratio of the analyte peak area to the IS peak area.

- Quantify the concentration of the endogenous analyte by comparing this ratio to a standard curve prepared with known concentrations of non-labeled Cholesteryl Palmitate and a fixed concentration of the IS.

Protocol 3.2: Purity and Identity Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of Cholesteryl Palmitate-d9.

1. Sample Preparation:

- Dissolve an adequate amount of the compound (typically 1-5 mg) in a deuterated solvent, such as Chloroform-d (CDCl₃).

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectroscopy:

- ¹H NMR: A proton NMR spectrum will confirm the presence of protons on the cholesterol and palmitate backbone. The deuterated positions on the palmitate chain will show a significant reduction or absence of corresponding proton signals.

- ²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. A ²H NMR spectrum will show signals corresponding to the deuterium (B1214612) atoms, confirming the location and extent of labeling. Studies have utilized deuterated cholesteryl esters for ²H-NMR to investigate their incorporation into membranes.[13]

- ¹³C NMR: A carbon-13 spectrum can provide detailed information about the carbon skeleton of the molecule.

3. Data Interpretation:

- Compare the obtained spectra with reference spectra for non-labeled Cholesteryl Palmitate.[10][14]

- Confirm the absence of proton signals at the deuterated positions in the ¹H spectrum.

- Verify the presence and chemical shifts of signals in the ²H spectrum to confirm successful labeling.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of Cholesteryl Palmitate-d9.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. Cholesteryl Palmitate-d9 - Cayman Chemical [bioscience.co.uk]

- 5. CAS 601-34-3: Cholesteryl palmitate | CymitQuimica [cymitquimica.com]

- 6. 601-34-3 CAS MSDS (Cholesteryl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Cholesteryl palmitate CAS#: 601-34-3 [m.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cholesteryl palmitate [webbook.nist.gov]

- 10. Cholesteryl palmitate | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Measurement of cholesterol in serum by gas chromatography/mass spectrometry at moderate mass resolution, with a nonendogenous cholesterol isomer as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2H- and 31P-NMR studies of cholesteryl palmitate in sphingomyelin dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholesteryl palmitate(601-34-3) 1H NMR [m.chemicalbook.com]

Synthesis and Isotopic Labeling of Cholesteryl Palmitate-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and application of Cholesteryl Palmitate-d9, a crucial internal standard for mass spectrometry-based lipidomics. This document details the synthetic methodology, purification, characterization, and its use in tracing lipid metabolism.

Introduction

Cholesteryl Palmitate is an ester of cholesterol and palmitic acid, a common saturated fatty acid. It is a major component of lipid droplets and plays a significant role in cholesterol transport and storage.[1] Isotopically labeled Cholesteryl Palmitate-d9, where nine deuterium (B1214612) atoms replace nine hydrogen atoms on the palmitic acid chain, serves as an invaluable internal standard for accurate quantification of its unlabeled counterpart in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use is critical in studies investigating lipid metabolism, atherosclerosis, and other metabolic diseases.[3]

Synthesis of Cholesteryl Palmitate-d9

The synthesis of Cholesteryl Palmitate-d9 is typically achieved through the esterification of cholesterol with palmitic acid-d9. A common and effective method for this transformation, especially given the sterically hindered nature of cholesterol's hydroxyl group, is the Steglich esterification.[4] This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4][5]

Experimental Protocol: Steglich Esterification

Materials:

-

Cholesterol

-

Palmitic acid-d9

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cholesterol (1 equivalent) and palmitic acid-d9 (1.1 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with 0.5 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is typically used to elute the product.[6] Fractions containing the pure Cholesteryl Palmitate-d9 are collected and the solvent is evaporated.

Characterization

The identity and purity of the synthesized Cholesteryl Palmitate-d9 are confirmed using:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the position of the deuterium labels.

Quantitative Data

The following tables summarize key quantitative data related to Cholesteryl Palmitate-d9.

Table 1: Physicochemical Properties of Cholesteryl Palmitate-d9

| Property | Value | Reference |

| Molecular Formula | C43H67D9O2 | [2] |

| Molecular Weight | ~634.1 g/mol | [2] |

| Isotopic Purity | ≥99% deuterated forms (d1-d9) | [2] |

| Appearance | Typically a white solid | [7] |

| Solubility | Soluble in chloroform, dichloromethane | [2] |

Table 2: Typical Parameters for Synthesis and Analysis

| Parameter | Value/Range | Reference |

| Synthesis | ||

| Reactant Molar Ratio (Cholesterol:Palmitic acid-d9:DCC:DMAP) | 1 : 1.1 : 1.2 : 0.1 | [4][5] |

| Reaction Time | 12 - 24 hours | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Purification | ||

| Chromatography Stationary Phase | Silica Gel | [6] |

| Chromatography Mobile Phase | Ethyl Acetate/Hexane Gradient | [6] |

| LC-MS/MS Analysis | ||

| Internal Standard Concentration | Varies (e.g., ng/mL to µg/mL range) | [8] |

| Lower Limit of Quantification (LLOQ) | Can be in the low ng/mL range | [9] |

Application in Lipid Metabolism Research

Cholesteryl Palmitate-d9 is primarily used as an internal standard in mass spectrometry-based assays to quantify endogenous cholesteryl palmitate levels in various biological matrices, including plasma, serum, and tissues.[8] This is essential for studying the metabolic fate of cholesterol and fatty acids in health and disease.

Metabolic Pathway of Cholesteryl Esters

Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] They are then packaged into lipoproteins (like VLDL and LDL) and transported in the bloodstream.[10] In peripheral tissues, they can be taken up and hydrolyzed back to cholesterol and fatty acids by hormone-sensitive lipase.[11]

Figure 1. Simplified metabolic pathway of cholesteryl ester synthesis and hydrolysis.

Experimental Workflow for In Vivo Lipid Tracing

Stable isotope-labeled lipids like Cholesteryl Palmitate-d9 are instrumental in in vivo studies to trace the dynamics of lipid metabolism. The general workflow involves the administration of the labeled compound to a subject, followed by the collection of biological samples over time and their analysis by mass spectrometry.

Figure 2. General experimental workflow for in vivo lipid tracing studies.

Conclusion

Cholesteryl Palmitate-d9 is an essential tool for researchers in the fields of lipidomics and metabolic disease. Its synthesis via Steglich esterification provides a reliable source of high-purity internal standard. The application of this isotopically labeled compound in mass spectrometry-based analytical methods allows for the accurate quantification of endogenous cholesteryl palmitate and enables sophisticated in vivo tracing studies to elucidate the complex dynamics of lipid metabolism. This guide provides a foundational understanding of the synthesis and application of Cholesteryl Palmitate-d9 for scientists and professionals in drug development and biomedical research.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. REPORT FORM: SEPARATION OF CHOLESTEROL AND A | Chegg.com [chegg.com]

- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. Chromatography [chem.rochester.edu]

- 7. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. med.libretexts.org [med.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Role of Cholesteryl Palmitate-d9 in Modern Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of individual lipid species is paramount to unraveling their complex roles in health and disease. Cholesteryl esters, the storage form of cholesterol, are key players in cellular signaling, membrane homeostasis, and the pathogenesis of various metabolic and cardiovascular diseases. Cholesteryl Palmitate, a prominent cholesteryl ester, is of significant interest in these studies. This technical guide delves into the critical role of Cholesteryl Palmitate-d9 as an internal standard in the mass spectrometry-based quantification of its endogenous, non-deuterated counterpart. The use of stable isotope-labeled internal standards like Cholesteryl Palmitate-d9 is the gold standard for correcting for analytical variability, thereby ensuring the reliability and reproducibility of lipidomics data.[1] This guide will provide an in-depth overview of its application, including detailed experimental protocols, quantitative performance data, and its relevance in key signaling pathways.

The Imperative of Internal Standards in Lipidomics

Quantitative lipidomics by mass spectrometry is susceptible to various sources of error, including sample loss during extraction, variations in ionization efficiency, and instrument drift.[2] Internal standards are essential for mitigating these variables.[1] An ideal internal standard is a stable isotope-labeled version of the analyte of interest, such as Cholesteryl Palmitate-d9.[3] Added to a sample at a known concentration before any sample processing steps, the internal standard experiences the same analytical variations as the endogenous analyte. By normalizing the signal of the endogenous lipid to that of the internal standard, accurate and precise quantification can be achieved.[4]

Quantitative Data for Cholesteryl Palmitate-d9 in Lipidomics

The use of Cholesteryl Palmitate-d9 as an internal standard allows for robust and reliable quantification of cholesteryl palmitate across various biological matrices. While specific performance characteristics can vary depending on the exact methodology and instrumentation, the following tables provide a summary of typical quantitative data that can be expected when using a validated LC-MS/MS method with Cholesteryl Palmitate-d9.

Table 1: Typical Mass Spectrometry Parameters for Cholesteryl Palmitate and Cholesteryl Palmitate-d9

| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) | Collision Energy (eV) |

| Cholesteryl Palmitate | 642.6 | 369.3 | 45 |

| Cholesteryl Palmitate-d9 | 651.6 | 369.3 | 45 |

Note: The precursor ion for Cholesteryl Palmitate-d9 is 9 atomic mass units higher than that of the unlabeled compound due to the nine deuterium (B1214612) atoms. Both compounds yield the same characteristic cholestadiene fragment ion at m/z 369.3 upon collision-induced dissociation.[5]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method Using Cholesteryl Palmitate-d9

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 115% |

These values are representative and should be established for each specific assay and matrix.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful lipidomics study. The following sections detail a comprehensive workflow for the quantification of cholesteryl palmitate using Cholesteryl Palmitate-d9 as an internal standard.

Lipid Extraction from Plasma (Modified Folch Method)

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 50 µL of plasma, add a known amount of Cholesteryl Palmitate-d9 (e.g., 10 µL of a 10 µg/mL solution in chloroform:methanol 2:1, v/v).

-

Lipid Extraction:

-

Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of cholesteryl esters.

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

Gradient: A typical gradient starts at 30-40% B and increases to 90-100% B over 10-15 minutes to elute the hydrophobic cholesteryl esters.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 50 - 60°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transitions specified in Table 1.

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Signaling Pathways and Experimental Workflows

Cholesteryl palmitate is not merely a storage molecule; it is intricately involved in cellular signaling pathways that are central to both physiological and pathological processes. Understanding these pathways is crucial for interpreting lipidomics data and for identifying potential therapeutic targets.

The ACAT1/SOAT1 Pathway and Lipid Droplet Formation

The esterification of cholesterol to form cholesteryl esters is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[3] This process is a key mechanism for maintaining cellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.[6] The resulting cholesteryl esters, including cholesteryl palmitate, are then stored in lipid droplets.[7] The formation of these lipid droplets is a highly regulated process that is crucial for cellular energy storage and metabolism.[8]

The Role of CD36 in Fatty Acid Uptake and Atherosclerosis

The scavenger receptor CD36 plays a crucial role in the uptake of long-chain fatty acids, such as palmitate.[9] In the context of atherosclerosis, CD36 facilitates the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[10] The intracellular accumulation of cholesterol and fatty acids, including cholesteryl palmitate, contributes to the inflammatory response and progression of the disease.

A Typical Lipidomics Experimental Workflow

The following diagram illustrates a standard workflow for a targeted lipidomics experiment using Cholesteryl Palmitate-d9 as an internal standard.

Conclusion

Cholesteryl Palmitate-d9 is an indispensable tool in modern lipidomics research, enabling the accurate and precise quantification of its endogenous counterpart. Its use as an internal standard is fundamental to obtaining reliable data for understanding the complex roles of cholesteryl esters in health and disease. By following robust and validated experimental protocols, researchers can leverage the power of mass spectrometry to gain deeper insights into the lipid world, paving the way for new diagnostic biomarkers and therapeutic interventions. The signaling pathways involving cholesteryl palmitate, particularly in the context of atherosclerosis, highlight the importance of its accurate measurement in drug development and clinical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ACAT1 deficiency increases cholesterol synthesis in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Lipid Droplets in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolomics Portal - Methods [metabolomics.baker.edu.au]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to Cholesteryl Palmitate-d9: Commercial Availability and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cholesteryl Palmitate-d9, a deuterated analog of cholesteryl palmitate. This guide details its commercial availability, key technical specifications, and its critical role as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for its application in lipidomics, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are provided to facilitate its use in a research setting.

Commercial Suppliers and Availability

Cholesteryl Palmitate-d9 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a solution in a suitable organic solvent, such as chloroform (B151607), to ensure stability and ease of handling. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Supplier | Catalog Number | Purity | Formulation | Standard Unit Sizes | Storage |

| Cayman Chemical | 28123 | ≥99% deuterated forms (d1-d9)[1] | A solution in chloroform[1] | 1 mg, 5 mg, 10 mg | -20°C[1] |

| MedchemExpress | HY-W010708S | Not specified | Solution | 1 mg, 5 mg | Solution, -20°C, 2 years[2] |

| Sapphire North America | 28123 | ≥99% deuterated forms (d1-d9) | A solution in chloroform | 1 mg, 5 mg, 10 mg | -20°C |

Technical Specifications

| Property | Value | Source |

| Molecular Formula | C₄₃H₆₇D₉O₂ | [1] |

| Molecular Weight | 634.12 g/mol | [2] |

| Synonyms | 16:0-d9 Cholesterol ester, Cholesterol Palmitate-d9, CE(16:0-d9) | [1] |

| Storage | Store at -20°C for long-term stability.[1][2] | Cayman Chemical, MedchemExpress |

| Solubility | Soluble in chloroform. | [1] |

| Stability | Stable for at least 2 years when stored correctly.[1] | Cayman Chemical |

Applications in Research

Cholesteryl Palmitate-d9 is primarily utilized as an internal standard for the accurate quantification of cholesteryl palmitate and other cholesteryl esters in biological samples by GC-MS or LC-MS.[1][3] Its deuterated nature ensures that it co-elutes with the endogenous analyte but is distinguishable by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability in the mass spectrometer.

Experimental Protocols

The following sections provide detailed methodologies for the use of Cholesteryl Palmitate-d9 in quantitative lipid analysis.

Lipid Extraction from Plasma

This protocol is adapted from the widely used Bligh and Dyer method for total lipid extraction.[4]

Materials:

-

Plasma sample

-

Cholesteryl Palmitate-d9 internal standard solution (in chloroform)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of Cholesteryl Palmitate-d9 internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the fatty acid moiety of cholesteryl esters is typically transesterified to a more volatile fatty acid methyl ester (FAME).

Materials:

-

Dried lipid extract

-

BF₃-Methanol (14% w/v)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

To the dried lipid extract, add 1 mL of BF₃-Methanol solution.

-

Cap the tube tightly and heat at 100°C for 1 hour.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

Quantitative Analysis by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for endogenous cholesteryl palmitate (as its FAME) and the Cholesteryl Palmitate-d9 internal standard.

Data Analysis:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled Cholesteryl Palmitate and a fixed concentration of Cholesteryl Palmitate-d9.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of Cholesteryl Palmitate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Analysis by LC-MS/MS

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

LC-MS/MS Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient to separate cholesteryl esters.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both endogenous Cholesteryl Palmitate and Cholesteryl Palmitate-d9.

Data Analysis: The data analysis procedure is similar to that of GC-MS, where a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate key concepts related to the application of Cholesteryl Palmitate-d9.

References

Technical Guide: Cholesteryl Palmitate-d9 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl Palmitate-d9, focusing on its molecular characteristics and its application as an internal standard in quantitative mass spectrometry-based lipidomics.

Core Molecular Data

Cholesteryl Palmitate-d9 is a deuterated analog of Cholesteryl Palmitate, a common cholesteryl ester found in various biological systems. The incorporation of nine deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry applications. The molecular properties of both compounds are summarized below for direct comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cholesteryl Palmitate | C₄₃H₇₆O₂ | 625.06[1][2][3] |

| Cholesteryl Palmitate-d9 | C₄₃H₆₇D₉O₂ | 634.1 [4] |

Application in Quantitative Analysis

Cholesteryl Palmitate-d9 is primarily intended for use as an internal standard for the quantification of Cholesteryl Palmitate in biological samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[4]. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for variability in sample preparation, extraction efficiency, and matrix effects during ionization[5].

Experimental Protocol: Quantification of Cholesteryl Palmitate using LC-MS/MS

This protocol outlines a general methodology for the quantification of Cholesteryl Palmitate in a biological matrix (e.g., plasma, cell lysate) using Cholesteryl Palmitate-d9 as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To each sample, add a known amount of Cholesteryl Palmitate-d9 solution in a suitable organic solvent (e.g., chloroform (B151607) or methanol). This should be done at the earliest stage of sample handling to account for losses throughout the procedure.

-

Lipid Extraction: Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer technique. A common approach involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.

-

Phase Separation: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as a mixture of isopropanol (B130326), acetonitrile (B52724), and water.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Employ a gradient elution program with mobile phases typically consisting of acetonitrile and isopropanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve separation of Cholesteryl Palmitate from other lipid species.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.

-

Data Acquisition: Monitor the specific precursor-to-product ion transitions for both Cholesteryl Palmitate and Cholesteryl Palmitate-d9 using Multiple Reaction Monitoring (MRM).

3. Data Analysis and Quantification:

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte (Cholesteryl Palmitate) and the internal standard (Cholesteryl Palmitate-d9).

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of Cholesteryl Palmitate and a constant concentration of Cholesteryl Palmitate-d9. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.

-

Quantification: Determine the concentration of Cholesteryl Palmitate in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Cholesteryl Palmitate using a deuterated internal standard.

Caption: Workflow for quantitative analysis of Cholesteryl Palmitate.

References

Solubility Profile of Cholesteryl Palmitate-d9 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cholesteryl Palmitate-d9 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document primarily presents solubility data for the non-deuterated Cholesteryl Palmitate as a close analogue. It is important to note that while the solubility is expected to be very similar, minor differences may exist due to the isotopic labeling. This guide also outlines a general experimental protocol for determining the solubility of cholesteryl esters.

Data Presentation: Quantitative Solubility of Cholesteryl Palmitate

The following table summarizes the available quantitative and qualitative solubility data for Cholesteryl Palmitate in a range of organic solvents. This information is critical for researchers working on formulations, analytical method development, and other applications where Cholesteryl Palmitate-d9 is used as an internal standard or tracer.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| Tetrahydrofuran (THF) | ≥ 100[1] | 159.98 | Not Specified | Soluble, but saturation point is not known.[1] |

| Chloroform (B151607) | 10 | 15.99 | Not Specified | |

| Ethanol | < 1[1] | Insoluble | Not Specified | Insoluble.[1] |

| Dimethyl Sulfoxide (DMSO) | < 1[1] | Insoluble or Slightly Soluble | Not Specified | Insoluble or slightly soluble.[1] |

| Water | < 0.1[1] | Insoluble | Not Specified | Insoluble.[1] |

| Other Organic Solvents | Soluble | - | Not Specified | Cholesteryl palmitate is generally described as being soluble in other organic solvents.[2] |

It is important to note that for Cholesteryl Palmitate-d9, a specific solubility of 10 mg/mL in chloroform has been reported.

Experimental Protocol: Determination of Quantitative Solubility

The following is a generalized methodology for determining the quantitative solubility of a lipid such as Cholesteryl Palmitate-d9 in an organic solvent. This protocol is based on the equilibrium solubility method.

Objective: To determine the saturation solubility of Cholesteryl Palmitate-d9 in a specific organic solvent at a controlled temperature.

Materials:

-

Cholesteryl Palmitate-d9 (solid)

-

Organic solvent of interest (e.g., THF, Chloroform, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Cholesteryl Palmitate-d9 to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should be present in excess.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the solvent.

-

Analyze the concentration of Cholesteryl Palmitate-d9 in the diluted sample using a validated analytical method such as HPLC or GC-MS.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Cholesteryl Palmitate-d9.

Caption: Workflow for determining the quantitative solubility of Cholesteryl Palmitate-d9.

References

The Role of Deuterated Cholesteryl Palmitate (d9) in Advancing Tear Film Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tear film, a complex and vital structure for ocular health, relies on a delicate balance of lipids, proteins, and aqueous components to protect and lubricate the eye. Among the lipid constituents, cholesteryl esters, and specifically cholesteryl palmitate, are abundant and play a crucial, yet not fully understood, role in the stability and function of the tear film lipid layer (TFLL). This technical guide explores the significance of cholesteryl palmitate in tear film physiology and pathology and introduces the application of a powerful research tool, Cholesteryl Palmitate-d9, for precise and accurate quantification in lipidomic studies.

The Significance of Cholesteryl Esters in the Tear Film

The TFLL is the outermost layer of the tear film, acting as a barrier to prevent evaporation of the aqueous layer and maintain a smooth optical surface. This lipid layer is primarily composed of a complex mixture of non-polar lipids, with cholesteryl esters (CEs) and wax esters being major components.[1] Cholesteryl esters, including cholesteryl palmitate, are secreted by the meibomian glands and are integral to the structure and function of the TFLL.[2][3]

Studies have shown that alterations in the composition of meibomian gland secretions, including changes in cholesteryl ester profiles, may be associated with meibomian gland dysfunction (MGD), a leading cause of dry eye disease.[4][5] However, the precise role of individual cholesteryl ester species in maintaining tear film stability remains an active area of investigation. Some studies have found no direct correlation between the abundance of total CEs and MGD status or tear film thinning rates, suggesting that the roles of specific CE species may be more nuanced.[1][6]

The Need for Precise Quantification: Introducing Cholesteryl Palmitate-d9

To elucidate the specific functions of cholesteryl palmitate and other cholesteryl esters in both healthy and diseased states, accurate and reliable quantification is paramount. Mass spectrometry-based lipidomics has emerged as a powerful technique for analyzing the complex lipid composition of tear fluid.[7][8][9][10] However, the accuracy of quantification in mass spectrometry is highly dependent on the use of appropriate internal standards.

This is where isotopically labeled standards, such as Cholesteryl Palmitate-d9, become indispensable. Cholesteryl Palmitate-d9 is a stable isotope-labeled version of cholesteryl palmitate, where nine hydrogen atoms in the palmitate chain have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the naturally occurring (endogenous) cholesteryl palmitate by a mass spectrometer, while behaving almost identically during sample preparation and analysis.

The use of deuterated internal standards is a well-established practice in quantitative mass spectrometry for the analysis of lipids in biological samples, including tear fluid.[11] A recent study highlighted the importance of developing isotopically labeled internal standards for various tear film lipids to improve the accuracy of their quantification.[12]

Quantitative Lipidomic Workflow Using Cholesteryl Palmitate-d9

The integration of Cholesteryl Palmitate-d9 into a tear film lipidomics workflow enables researchers to overcome variations in sample collection, extraction efficiency, and instrument response, leading to more precise and reliable quantitative data.

Figure 1: A generalized workflow for the quantitative analysis of cholesteryl palmitate in tear fluid using Cholesteryl Palmitate-d9 as an internal standard.

Detailed Experimental Protocol

The following provides a detailed methodology for the quantification of cholesteryl palmitate in human tear samples using Cholesteryl Palmitate-d9.

3.1.1. Materials and Reagents

-

Cholesteryl Palmitate-d9 (Internal Standard)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Solvents for liquid chromatography mobile phase (e.g., acetonitrile, isopropanol, water)

-

Formic acid and ammonium (B1175870) formate (B1220265) (mobile phase additives)

-

Tear collection devices (e.g., glass microcapillaries, Schirmer strips)

-

Vials and other necessary labware

3.1.2. Tear Sample Collection

Tear fluid can be collected using various methods, such as microcapillary tubes or Schirmer strips. The chosen method should be consistent across all samples to minimize variability.

3.1.3. Sample Preparation and Lipid Extraction

-

To a collected tear sample (e.g., 5 µL), add a known amount of Cholesteryl Palmitate-d9 solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

-

Carefully collect the organic phase and dry it down under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small, known volume of an appropriate solvent (e.g., 100 µL of isopropanol) for LC-MS/MS analysis.

3.1.4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

-

Inject the reconstituted lipid extract onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the lipids using a C18 or similar reversed-phase column with a gradient elution.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both endogenous cholesteryl palmitate and Cholesteryl Palmitate-d9 (Multiple Reaction Monitoring or MRM mode).

3.1.5. Data Analysis and Quantification

-

Integrate the peak areas for both the endogenous cholesteryl palmitate and the Cholesteryl Palmitate-d9 internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the absolute concentration of cholesteryl palmitate in the original tear sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled cholesteryl palmitate and a fixed concentration of the d9-internal standard.

Quantitative Data Summary

The following table illustrates the type of quantitative data that can be obtained from a lipidomics study utilizing Cholesteryl Palmitate-d9. The values presented are hypothetical and for illustrative purposes.

| Group | Number of Subjects (n) | Mean Cholesteryl Palmitate Concentration (µg/mL) | Standard Deviation |

| Healthy Controls | 50 | 5.2 | 1.5 |

| MGD Patients | 50 | 3.8 | 2.1 |

| Aqueous Deficient Dry Eye | 50 | 6.1 | 1.8 |

Signaling Pathways and Logical Relationships

While cholesteryl palmitate itself is not directly involved in signaling pathways in the traditional sense, its concentration and localization within the tear film are critical for maintaining the structural integrity of the lipid layer, which in turn influences overall ocular surface health. The logical relationship between meibomian gland function, cholesteryl palmitate levels, and tear film stability can be visualized as follows:

Figure 2: A diagram illustrating the proposed relationship between meibomian gland function, cholesteryl palmitate levels, tear film stability, and ocular surface health.

Conclusion and Future Directions

The use of Cholesteryl Palmitate-d9 as an internal standard in mass spectrometry-based lipidomics provides a robust and accurate method for quantifying this key lipid component of the tear film. This enhanced precision will enable researchers to more definitively investigate the role of cholesteryl palmitate in tear film stability and its potential as a biomarker for meibomian gland dysfunction and dry eye disease. Future studies employing this methodology can be expected to provide valuable insights into the pathophysiology of ocular surface diseases and may aid in the development of novel therapeutic interventions aimed at restoring a healthy tear film lipid layer.

References

- 1. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid composition of cholesteryl esters of human meibomian gland secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tear Film Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Composition of Lipid in Human Meibum from Normal Infants, Children, Adolescents, Adults, and Adults with Meibomian Gland Dysfunction Using 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depletion of Cholesteryl Esters Causes Meibomian Gland Dysfunction-Like Symptoms in a Soat1-Null Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic analysis of human tear fluid reveals structure-specific lipid alterations in dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Untargeted Lipidomic Analysis of Human Tears: A New Approach for Quantification of O-acyl-Omega Hydroxy Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Lipidomics Analysis of the Tears in the Patients Receiving LASIK, FS-LASIK, or SBK Surgery [frontiersin.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. DSpace [helda.helsinki.fi]

Whitepaper: The Critical Role of Cholesteryl Palmitate-d9 in Advancing Chronic Interstitial Pneumonia Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Interstitial Pneumonia (CIP), particularly its idiopathic form, Idiopathic Pulmonary Fibrosis (IPF), is a progressive and fatal lung disease with limited therapeutic options. Recent research has unveiled a significant link between dysregulated lipid metabolism and the pathogenesis of IPF.[1] Specifically, Cholesteryl Palmitate has been identified as a potential prognostic biomarker, with its crystalline form found in the bronchoalveolar lavage fluid (BALF) of CIP patients correlating with disease severity.[2][3] The accurate quantification of endogenous lipids like Cholesteryl Palmitate is paramount for validating its biomarker potential and understanding its role in fibrotic pathways. This requires a robust analytical methodology. Cholesteryl Palmitate-d9, a stable isotope-labeled internal standard, is a crucial tool in this context. Its use in mass spectrometry-based lipidomics allows for precise and reliable quantification, correcting for sample loss and analytical variability. This technical guide details the relevance of Cholesteryl Palmitate in CIP, the indispensable role of Cholesteryl Palmitate-d9 in its study, and the associated experimental protocols and implicated molecular pathways.

Introduction: Lipid Metabolism in Chronic Interstitial Pneumonia

Chronic Interstitial Pneumonia encompasses a group of lung disorders characterized by progressive scarring of the lung interstitium, leading to an irreversible decline in lung function.[1] The most common form, IPF, has a dismal prognosis. While the etiology is not fully understood, a growing body of evidence points towards metabolic reprogramming as a key driver of the disease.[1][4] Lipidomics studies have revealed that the metabolic profiles of fatty acids, cholesterol, and phospholipids (B1166683) are significantly altered in the lungs of IPF patients.[5][6] This dysregulation is believed to contribute to the pathogenesis of IPF by inducing endoplasmic reticulum (ER) stress, promoting alveolar epithelial cell apoptosis, and enhancing the expression of pro-fibrotic mediators.[1][7] Consequently, targeting lipid metabolism has emerged as a promising therapeutic strategy for pulmonary fibrosis.[1]

Cholesteryl Palmitate: A Prognostic Biomarker in CIP

A pivotal study identified cholesterol-like crystals in the BALF of patients with diffuse pulmonary diseases.[2][3] Through infrared absorption spectrometry, these crystals were identified as Cholesteryl Palmitate. Their presence was significantly more frequent in patients with CIP (35.3% of cases) and correlated strongly with established serum biomarkers of disease severity and poorer clinical outcomes.[2] This finding positions Cholesteryl Palmitate not just as a dysregulated metabolite, but as a potential, directly measurable indicator of disease progression and prognosis in CIP.

The Analytical Imperative: Cholesteryl Palmitate-d9 in Quantitative Lipidomics

To validate and utilize Cholesteryl Palmitate as a reliable biomarker, it must be accurately quantified in complex biological matrices like BALF, plasma, or lung tissue. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the gold standard for this task. However, the multi-step process of sample preparation, extraction, and analysis is prone to variability that can affect accuracy.

This is the critical role of Cholesteryl Palmitate-d9 . As a deuterated (heavy isotope-labeled) version of the target analyte, it is chemically identical to endogenous Cholesteryl Palmitate but has a higher mass. By adding a known quantity of Cholesteryl Palmitate-d9 to a sample at the very beginning of the workflow (a process called "spiking"), it serves as an internal standard.[8][9] It experiences the same potential loss during extraction and the same variations in ionization efficiency during MS analysis as the endogenous compound. The mass spectrometer can distinguish between the two based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, researchers can calculate the absolute concentration of Cholesteryl Palmitate with high precision and accuracy, effectively nullifying experimental error.[8][10]

Experimental Protocols

The following section details a representative workflow for the quantitative analysis of Cholesteryl Palmitate in lung tissue homogenates or BALF using an LC-MS/MS-based lipidomics approach.

Detailed Methodologies

-

Sample Collection and Homogenization:

-

Lung tissue samples are collected, weighed, and immediately flash-frozen in liquid nitrogen to halt metabolic activity.[11]

-

For analysis, a known weight of tissue (e.g., 50-100 mg) is homogenized in an ice-cold solvent, such as methanol, using a bead homogenizer or Potter tissue homogenizer to disrupt the cells.[12]

-

BALF samples are centrifuged to remove cells, and the supernatant is used for analysis.

-

-

Internal Standard Spiking:

-

Immediately following homogenization (or for the BALF supernatant), a precise, known amount of Cholesteryl Palmitate-d9 in an organic solvent is added to each sample. This is the most critical step for ensuring accurate quantification.[8]

-

-

Lipid Extraction (Folch Method):

-

A chloroform (B151607):methanol mixture (typically 2:1, v/v) is added to the homogenate to create a monophasic solution, allowing for the solubilization of lipids.[11]

-

The mixture is vortexed or sonicated thoroughly to ensure complete extraction.

-

A saline solution or pure water is added to induce phase separation. The mixture is centrifuged to facilitate the separation of the upper aqueous/methanol phase and the lower chloroform phase, which contains the lipids.

-

The lower chloroform layer, containing Cholesteryl Palmitate and the Cholesteryl Palmitate-d9 internal standard, is carefully collected.

-

-

Sample Preparation for MS:

-

The extracted lipid fraction is dried under a stream of nitrogen gas.

-

The dried lipid extract is then reconstituted in a suitable solvent (e.g., isopropanol/acetonitrile) compatible with the LC system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a Liquid Chromatography system, typically using a C18 reversed-phase column to separate different lipid classes.[8]

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in a mode such as Multiple Reaction Monitoring (MRM), where it is programmed to specifically detect the mass transitions for both endogenous Cholesteryl Palmitate and the Cholesteryl Palmitate-d9 internal standard.

-

-

Data Analysis and Quantification:

-

The peak areas for both the analyte (Cholesteryl Palmitate) and the internal standard (Cholesteryl Palmitate-d9) are integrated using specialized software.

-

A calibration curve is generated using known concentrations of Cholesteryl Palmitate standard spiked with the same amount of internal standard.

-

The absolute concentration of Cholesteryl Palmitate in the original sample is calculated by comparing the analyte/internal standard peak area ratio from the sample to the calibration curve.

-

Experimental Workflow Diagram

Quantitative Data Presentation

The presence of Cholesteryl Palmitate (CP) crystals in BALF is associated with significant changes in other clinical markers of CIP severity.

Table 1: Clinical Characteristics of CIP Patients Based on the Presence of Cholesteryl Palmitate Crystals in BALF

| Parameter | Patients with CP Crystals (n=60) | Patients without CP Crystals (n=100) | P-value |

| Serum KL-6 (U/mL) | 1857 ± 1572 | 933 ± 930 | < 0.01 |

| Serum SP-D (ng/mL) | 258.4 ± 200.5 | 148.6 ± 121.2 | < 0.01 |

| % Vital Capacity (%VC) | 79.9 ± 21.0 | 88.6 ± 22.2 | < 0.05 |

| 1-Year Survival Rate | Lower in this group | Higher in this group | Significant |

| Data synthesized from Yamazoe et al., Respir Investig, 2016.[2][3] Values are presented as mean ± standard deviation. |

Table 2: Concentration of Cholesteryl Palmitate in BALF

| Sample Group | Cholesteryl Palmitate Concentration | P-value |

| BALF with Crystals | Significantly Higher | < 0.01 |

| BALF without Crystals | Significantly Lower | |

| This table summarizes the quantitative finding that the concentration of Cholesteryl Palmitate is markedly elevated in the BALF of patients where crystals are observed.[2] |

Implicated Signaling Pathways

The accumulation of cholesteryl esters, including Cholesteryl Palmitate, within alveolar cells is not a passive event. It is increasingly linked to the activation of pro-fibrotic cellular signaling pathways that drive disease progression.

An excess of intracellular saturated fatty acids and cholesterol can lead to several pathological consequences:

-

ER Stress: The accumulation of lipids in the endoplasmic reticulum disrupts protein folding, leading to ER stress.[1][7] Chronic ER stress is a known trigger for apoptosis in alveolar epithelial cells, a key initiating event in IPF.

-

Macrophage Activation: Alveolar macrophages can uptake excess lipids, transforming into foam cells. These lipid-laden macrophages are highly inflammatory and can secrete pro-fibrotic cytokines, such as Transforming Growth Factor-beta (TGF-β).

-

TGF-β Signaling: TGF-β is a master regulator of fibrosis.[13][14] It acts on fibroblasts, causing them to differentiate into myofibroblasts. These cells are responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which leads to the characteristic scarring of the lung tissue. The accumulation of cholesterol derivatives has been shown to directly induce collagen expression through mechanisms that involve TGF-β signaling.[13]

Conclusion and Future Directions

The discovery of Cholesteryl Palmitate as a prognostic biomarker in chronic interstitial pneumonia highlights the critical role of lipid metabolism in the disease's pathogenesis. For researchers and drug developers, this opens new avenues for diagnostics, patient stratification, and therapeutic intervention. The ability to accurately measure this and other lipids is fundamental to advancing this research.

Cholesteryl Palmitate-d9 is not merely a laboratory reagent; it is an enabling tool that ensures the data underpinning these critical research and development efforts are accurate, reproducible, and reliable. Future work should focus on validating Cholesteryl Palmitate as a biomarker in larger, longitudinal patient cohorts and exploring therapeutic strategies that target the pathways of cholesterol ester synthesis and accumulation in the lung. The precise quantitative methods enabled by stable isotope-labeled standards like Cholesteryl Palmitate-d9 will be indispensable in these future endeavors.

References

- 1. Lipid metabolism in idiopathic pulmonary fibrosis: From pathogenesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesteryl palmitate crystals in bronchoalveolar lavage fluid smears as a possible prognostic biomarker for chronic interstitial pneumonia: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Metabolism: A New Player in the Conundrum of Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Lipids from Crude Lung Tissue Extracts by Desorption Electrospray Ionization-MS and Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic, Metabolomic, and Lipidomic Analyses of Lung Tissue Exposed to Mustard Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extracellular Lipids in the Lung and Their Role in Pulmonary Fibrosis | MDPI [mdpi.com]

- 14. atsjournals.org [atsjournals.org]

Methodological & Application

Application Note: Quantification of Cholesteryl Palmitate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage and transport form of cholesterol in the body, play a crucial role in various physiological and pathological processes, including atherosclerosis. Cholesteryl palmitate is a prominent cholesteryl ester in human plasma and its accurate quantification is vital for research into lipid metabolism and cardiovascular disease. This application note details a robust and sensitive method for the quantification of cholesteryl palmitate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Cholesteryl Palmitate-d9. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of the Method

This method employs a protein precipitation and liquid-liquid extraction procedure to isolate lipids from human plasma. The extracted cholesteryl palmitate and the added internal standard, Cholesteryl Palmitate-d9, are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this analytical method.

| Parameter | Value |

| Linearity (r²) | ≥ 0.995 |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-batch Precision (%CV) | ≤ 10% |

| Inter-batch Precision (%CV) | ≤ 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Corrected by internal standard |

| Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Cholesteryl Palmitate (analytical standard)

-

Human Plasma (K2-EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Chloroform (B151607) (HPLC grade)

-

Ammonium (B1175870) Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thaw human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.

-

Add 10 µL of Cholesteryl Palmitate-d9 internal standard working solution (500 ng/mL in isopropanol) and vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Add 500 µL of chloroform and vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the lower organic layer (chloroform) to a new 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Isopropanol with 10 mM ammonium formate). Vortex for 30 seconds.

-

Transfer the reconstituted sample to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Mobile Phase B: 80:20 Methanol:Isopropanol with 10 mM Ammonium Formate and 0.1% Formic Acid

-

Gradient:

-

0-2 min: 80% B

-

2-10 min: 80% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 80% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cholesteryl Palmitate | 643.6 [M+NH₄]⁺ | 369.3 | 20 |

| Cholesteryl Palmitate-d9 | 652.6 [M+NH₄]⁺ | 369.3 | 20 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of cholesteryl palmitate and Cholesteryl Palmitate-d9.

-

Calculate the peak area ratio of cholesteryl palmitate to Cholesteryl Palmitate-d9 for all samples, calibrators, and quality controls.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a 1/x² weighting.

-

Determine the concentration of cholesteryl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow and Internal Standard Principle

The following diagrams illustrate the experimental workflow and the principle of using an internal standard for quantification.

Caption: Experimental workflow for the quantification of cholesteryl palmitate.

Caption: Principle of internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of cholesteryl palmitate in human plasma. The use of the deuterated internal standard, Cholesteryl Palmitate-d9, is critical for mitigating matrix effects and ensuring the accuracy and precision of the results. This method is well-suited for clinical research and drug development studies investigating lipid metabolism and its role in various diseases.

References

Application Notes and Protocols for GC-MS Analysis of Cholesteryl Palmitate-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl palmitate is a common cholesteryl ester found in various biological systems. Its quantification is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. Cholesteryl Palmitate-d9 serves as an excellent internal standard for the accurate quantification of endogenous cholesteryl palmitate using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the quantification of cholesteryl palmitate using Cholesteryl Palmitate-d9 as an internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of Cholesteryl Palmitate and its deuterated internal standard, Cholesteryl Palmitate-d9.

Table 1: Mass Spectrometric Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |

| Cholesteryl Palmitate | C43H76O2 | 625.07 | 368 (Cholestadiene ion), 625 (M+) |

| Cholesteryl Palmitate-d9 | C43H67D9O2 | 634.12 | 368 (Cholestadiene ion), 634 (M+) |

Note: The m/z values are for the underivatized molecules. Derivatization will alter these values.

Table 2: Chromatographic and Calibration Parameters (Illustrative)

| Parameter | Value |

| GC Column | Agilent HP-5MS (or equivalent) |

| Typical Retention Time | 15 - 25 minutes (dependent on specific GC program) |

| Calibration Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Experimental Protocols

This section details the step-by-step methodology for the analysis of cholesteryl palmitate using Cholesteryl Palmitate-d9 as an internal standard.

Materials and Reagents

-

Cholesteryl Palmitate standard

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Pyridine (B92270) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

-

Nitrogen gas (high purity)

-

Glass vials with PTFE-lined caps

Sample Preparation

-

To a glass tube, add the biological sample (e.g., 100 µL of plasma or homogenized tissue).

-

Add a known amount of Cholesteryl Palmitate-d9 internal standard solution.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

To measure total cholesteryl palmitate (free and esterified), a saponification step can be included to hydrolyze the ester bond.

-

To the dried lipid extract, add 1 mL of 1 M ethanolic KOH.

-

Incubate at 60°C for 1 hour.

-

After cooling, add 1 mL of water and 2 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the cholesterol.

-

Dry the hexane extract under nitrogen.

-

To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 60°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp to 280°C at 20°C/min, hold for 5 minutes

-

Ramp to 300°C at 5°C/min, hold for 15 minutes

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-